molecular formula C19H15N3O4 B11105661 2-[(Z)-{2-[(6-methylpyridin-3-yl)carbonyl]hydrazinylidene}methyl]phenyl furan-2-carboxylate

2-[(Z)-{2-[(6-methylpyridin-3-yl)carbonyl]hydrazinylidene}methyl]phenyl furan-2-carboxylate

Cat. No.: B11105661
M. Wt: 349.3 g/mol
InChI Key: PYGCSRAYQZKIPU-MTJSOVHGSA-N
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Description

2-({(Z)-2-[(6-METHYL-3-PYRIDYL)CARBONYL]HYDRAZONO}METHYL)PHENYL 2-FUROATE is a complex organic compound that features a pyridyl group, a hydrazone linkage, and a furoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({(Z)-2-[(6-METHYL-3-PYRIDYL)CARBONYL]HYDRAZONO}METHYL)PHENYL 2-FUROATE typically involves the following steps:

    Formation of the Hydrazone Linkage: This can be achieved by reacting 6-methyl-3-pyridinecarboxaldehyde with hydrazine hydrate under acidic conditions to form the hydrazone intermediate.

    Esterification: The hydrazone intermediate is then reacted with 2-furoic acid in the presence of a dehydrating agent like DCC (dicyclohexylcarbodiimide) to form the final ester product.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyridyl and furoate moieties.

    Reduction: Reduction reactions could target the hydrazone linkage, potentially converting it to an amine.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) could be used.

    Substitution: Conditions would depend on the specific substitution but could involve reagents like halogens or organometallic compounds.

Major Products

The major products would depend on the specific reactions but could include oxidized or reduced forms of the original compound, as well as various substituted derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound could be studied for its potential as a catalyst or catalyst precursor in organic reactions.

    Material Science: Its unique structure might make it useful in the development of new materials with specific properties.

Biology

    Enzyme Inhibition: The compound could be investigated for its ability to inhibit specific enzymes, which could have therapeutic implications.

    Antimicrobial Activity: Its potential as an antimicrobial agent could be explored.

Medicine

    Drug Development: The compound might serve as a lead compound in the development of new pharmaceuticals, particularly for diseases where enzyme inhibition is a therapeutic strategy.

Industry

    Chemical Manufacturing: It could be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action would depend on the specific biological activity being studied. For example, if the compound is an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-({(Z)-2-[(3-PYRIDYL)CARBONYL]HYDRAZONO}METHYL)PHENYL 2-FUROATE
  • 2-({(Z)-2-[(6-METHYL-2-PYRIDYL)CARBONYL]HYDRAZONO}METHYL)PHENYL 2-FUROATE

Uniqueness

The presence of the 6-methyl group on the pyridyl ring and the specific hydrazone and furoate ester linkages might confer unique chemical and biological properties to 2-({(Z)-2-[(6-METHYL-3-PYRIDYL)CARBONYL]HYDRAZONO}METHYL)PHENYL 2-FUROATE, distinguishing it from similar compounds.

Properties

Molecular Formula

C19H15N3O4

Molecular Weight

349.3 g/mol

IUPAC Name

[2-[(Z)-[(6-methylpyridine-3-carbonyl)hydrazinylidene]methyl]phenyl] furan-2-carboxylate

InChI

InChI=1S/C19H15N3O4/c1-13-8-9-15(11-20-13)18(23)22-21-12-14-5-2-3-6-16(14)26-19(24)17-7-4-10-25-17/h2-12H,1H3,(H,22,23)/b21-12-

InChI Key

PYGCSRAYQZKIPU-MTJSOVHGSA-N

Isomeric SMILES

CC1=NC=C(C=C1)C(=O)N/N=C\C2=CC=CC=C2OC(=O)C3=CC=CO3

Canonical SMILES

CC1=NC=C(C=C1)C(=O)NN=CC2=CC=CC=C2OC(=O)C3=CC=CO3

Origin of Product

United States

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